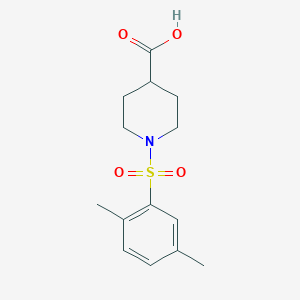

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Beschreibung

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-containing piperidine derivative characterized by a benzenesulfonyl group substituted with methyl groups at the 2- and 5-positions. These derivatives are typically synthesized via coupling reactions between substituted benzenesulfonyl chlorides and piperidine-4-carboxylic acid precursors, followed by purification using techniques like column chromatography .

Key structural features include:

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-3-4-11(2)13(9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNMYRWSAKRKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Piperidine-4-carboxylic Acid Derivatives

The piperidine-4-carboxylic acid core can be prepared via several routes:

Catalytic Hydrogenation of Pyridine: Pyridine can be hydrogenated over nickel catalysts to yield piperidine, which can be further functionalized.

4-Piperidone Intermediates: 4-Piperidones are key intermediates synthesized by the addition of primary amines to alkyl acrylates followed by Dieckmann condensation, hydrolysis, and decarboxylation. Reduction of 4-piperidones with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield substituted piperidines.

N-Boc Protection and Esterification: Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups and methyl esterification of the carboxylic acid is common. For instance, 1-Boc-piperidine-4-carboxylic acid methyl ester can be synthesized by reacting 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with methylating agents such as iodomethane or trimethylsilyl diazomethane, followed by purification via column chromatography.

Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride

The key sulfonylation step involves reacting the piperidine nitrogen with 2,5-dimethylbenzenesulfonyl chloride:

General Procedure: The amine (piperidine derivative) is treated with the appropriate benzenesulfonyl chloride in an organic solvent (e.g., dichloromethane or chlorobenzene) at room temperature or slightly elevated temperatures, often in the presence of a base such as triethylamine to neutralize HCl formed.

Reaction Monitoring & Purification: The reaction typically proceeds with high conversion, and products are isolated by extraction, drying, concentration, and purified by recrystallization or chromatography.

Yields: Sulfonylation reactions of similar piperidine derivatives with substituted benzenesulfonyl chlorides generally afford yields from 70% to over 90% depending on conditions and substituents.

Deprotection and Hydrolysis to Carboxylic Acid

After sulfonylation, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine if needed.

Methyl esters are hydrolyzed to the corresponding carboxylic acids by treatment with aqueous base (e.g., NaOH or KOH) under reflux, followed by acidification to precipitate the carboxylic acid.

Detailed Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid | Boc anhydride, Et3N, DCM | N-Boc-piperidine-4-carboxylic acid | Protection of amine |

| 2 | N-Boc-piperidine-4-carboxylic acid | Iodomethane/K2CO3 or trimethylsilyl diazomethane | N-Boc-piperidine-4-carboxylic acid methyl ester | Esterification |

| 3 | N-Boc-piperidine-4-carboxylic acid methyl ester | 2,5-Dimethylbenzenesulfonyl chloride, base, DCM | Sulfonylated N-Boc ester | Sulfonylation at nitrogen |

| 4 | Sulfonylated N-Boc ester | TFA, DCM | Sulfonylated piperidine methyl ester | Boc deprotection |

| 5 | Sulfonylated piperidine methyl ester | Aqueous base hydrolysis, acidification | 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid | Hydrolysis to acid |

Research Findings and Notes

Substituent Effects: Incorporation of methyl groups on the benzenesulfonyl ring (e.g., 2,5-dimethyl) influences the reactivity and biological activity of the final compound.

Reaction Optimization: Sulfonylation is generally performed under mild conditions to avoid side reactions. The choice of solvent and base, as well as temperature control, are critical for high yields and purity.

Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Alternative Routes: Some methods employ direct sulfonylation of piperidine derivatives without prior protection, but this can lead to lower selectivity and yields.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Research has highlighted the potential of derivatives of piperidine-4-carboxylic acid in treating neurodegenerative diseases. For instance, compounds related to this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study found that certain piperidine derivatives exhibited significant AChE inhibitory activity, suggesting their potential as multi-targeting agents against neurodegeneration .

Case Study: Alzheimer’s Disease

In a recent study, various piperidine derivatives were synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. The results indicated that these compounds could serve as effective treatments for oxidative stress-related conditions, including Alzheimer's disease . The findings suggest that 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid could be developed into a therapeutic agent with neuroprotective effects.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) .

Case Study: Inhibition of Inflammation

In vitro studies demonstrated that derivatives of piperidine-4-carboxylic acid could significantly reduce edema in rat models induced by carrageenan, showcasing their potential as anti-inflammatory agents . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthetic Methodologies

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid has been explored using various synthetic pathways. The compound can be synthesized through the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions to ensure high yields and purity.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Heterocyclic substituents (e.g., dimethylisoxazole in 697258-72-3) reduce hydrophobicity (logP = 0.283) compared to purely aromatic analogs, which may enhance solubility . Bulkier groups (e.g., pentamethylphenyl in derivative 7cc ) improve synthetic yields (up to 67%) by stabilizing intermediates.

Biological Activity :

- Derivatives with aryloxazole moieties (e.g., 7aa–7dd) showed HCV inhibitory activity, with potency linked to substituent size and electronic effects .

- Sulfamoylbenzoyl-piperidine carboxamides (e.g., compound 7 ) exhibited high yields (71%) and melting points (~134°C), suggesting robust crystallinity and thermal stability for drug formulation.

Physicochemical and Pharmacokinetic Properties

- logP : The dimethylisoxazole derivative (697258-72-3) has a lower logP (0.283) compared to typical aromatic sulfonamides, indicating improved aqueous solubility .

- Melting Points : Carboxamide derivatives (e.g., compound 7 ) melt at 134–140°C, reflecting strong intermolecular interactions due to hydrogen bonding and aromatic stacking.

- Synthetic Accessibility : Reactions involving bulky amines (e.g., 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine) achieve moderate yields (22–67%) , while carboxamide couplings using EDCI/HOBt proceed more efficiently (up to 71%) .

Biologische Aktivität

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group attached to a 2,5-dimethylbenzene moiety, and a carboxylic acid group. Its molecular formula is CHNOS, with a molecular weight of approximately 297.37 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to modulate various pathways by acting as enzyme inhibitors or receptor modulators. For instance, sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds with similar structures demonstrate a range of biological activities:

- Anticancer Activity : Some piperidine derivatives have been investigated for their potential as anticancer agents. For example, related compounds have shown inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Piperidine derivatives are also studied for their anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH) has been linked to increased levels of beneficial lipid mediators that reduce inflammation .

- Analgesic Properties : Compounds targeting fatty acid amide hydrolase (FAAH) have demonstrated analgesic effects in various animal models, indicating potential pain management applications .

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives:

- Telomerase Inhibition : A study demonstrated that a structurally similar compound inhibited telomerase with an IC value of 8.17 μM, suggesting that 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid may exhibit similar properties .

- Anti-inflammatory Activity : Research on related piperidine compounds showed significant anti-inflammatory effects in murine models, where the inhibition of sEH led to reduced inflammatory markers .

- Pain Relief Studies : Another study indicated that FAAH inhibitors could significantly alleviate pain in rat models, suggesting that 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid may have similar therapeutic potential .

Data Table

The following table summarizes the biological activities reported for piperidine derivatives similar to 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid:

Q & A

Q. How to design a structure-activity relationship (SAR) study for optimizing inhibitory potency against hCA isoforms?

- Methodological Answer :

- Analog Library Synthesis : Prepare derivatives with systematic variations (e.g., alkyl/aryl substituents, linker length) .

- Selective Assays : Test against recombinant hCA I, II, IX, and XII isoforms to identify isoform-specific trends .

- Crystallographic Screening : Co-crystallize top analogs with target enzymes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.